N-methyl-N-propan-2-yl-1H-indazol-6-amine
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Overview
Description
N-methyl-N-propan-2-yl-1H-indazol-6-amine is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities . The indazole nucleus has been a subject of interest due to its medicinal properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-propan-2-yl-1H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 85°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-propan-2-yl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-methyl-N-propan-2-yl-1H-indazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-propan-2-yl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Another derivative with similar properties and applications.
2H-indazole: A structural isomer with distinct chemical and biological characteristics.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl and N-propan-2-yl groups contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other indazole derivatives.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-methyl-N-propan-2-yl-1H-indazol-6-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)14(3)10-5-4-9-7-12-13-11(9)6-10/h4-8H,1-3H3,(H,12,13) |
InChI Key |
CCQPZCKEMSVLOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC2=C(C=C1)C=NN2 |
Origin of Product |
United States |
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